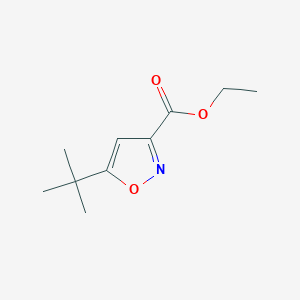

Ethyl 5-tert-butylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLIJPQDQLVOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587943 | |

| Record name | Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91252-54-9 | |

| Record name | Ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 5-tert-butylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-tert-butylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known spectral data. While direct biological activity and specific signaling pathway involvement for this particular molecule are not extensively documented in publicly available literature, this guide also touches upon the broader context of isoxazole derivatives in drug discovery and their known immunoregulatory and other biological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a colorless oil. A summary of its known and predicted physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | Colorless oil | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Spectral Data

| Spectrum Type | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 6.37 (s, 1H), 4.43 (q, 2H), 1.41 (t, 3H), 1.37 (s, 9H) | [2] |

| ¹³C NMR | Data not available | |

| Infrared (IR) | Data not available | |

| Mass Spectrometry (MS) | Data not available |

Experimental Protocols

Synthesis of this compound

The following protocol is a general procedure for the synthesis of this compound.[2]

Materials:

-

tert-butyl alkenone

-

Anhydrous ethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Hydroxylamine hydrochloride

-

Molecular sieves

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve tert-butyl alkenone (6.00 g, 30.0 mmol) in a 1:1 mixture of anhydrous ethanol and THF (70 mL) in a round-bottom flask.

-

Stir the solution at room temperature.

-

Add hydroxylamine hydrochloride (2.29 g, 33.0 mmol) to the solution.

-

Stir the resulting mixture under a nitrogen atmosphere for 12 hours.

-

Transfer the mixture to a Soxhlet extractor fitted with molecular sieves.

-

Heat the mixture to reflux for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Add water (100 mL) to the residue and extract the aqueous mixture with dichloromethane (2 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a colorless oil (3 g, 51% yield).[2]

Experimental Workflow:

Biological Activity and Signaling Pathways

For instance, some isoxazole chalcone derivatives have been shown to enhance melanogenesis through the Akt/GSK3β/β-catenin signaling pathway, suggesting potential applications in treating conditions like vitiligo.[5] The general mechanism involves the modulation of key signaling proteins that lead to the activation of transcription factors responsible for melanogenesis.

Hypothetical Signaling Pathway Involvement of an Isoxazole Derivative:

Conclusion

This compound is a readily synthesizable isoxazole derivative. While a complete physicochemical and biological profile is yet to be established in the public domain, its structural features suggest it could be a valuable building block in medicinal chemistry. Further research is warranted to fully elucidate its properties and potential applications, particularly in the context of the diverse biological activities exhibited by the broader class of isoxazole-containing compounds. This guide serves as a starting point for researchers interested in exploring the potential of this and related molecules.

References

Ethyl 5-tert-butylisoxazole-3-carboxylate: A Technical Overview

CAS Number: 91252-54-9 Molecular Formula: C10H15NO3 Molecular Weight: 197.23 g/mol

This document provides a technical overview of Ethyl 5-tert-butylisoxazole-3-carboxylate, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of public-domain research, this guide focuses on its fundamental properties and synthetic routes, compiled from available chemical literature and supplier data.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H15NO3 | Commercially available data |

| Molecular Weight | 197.23 g/mol | Commercially available data |

| Appearance | White to off-white crystalline powder | Commercially available data |

| Boiling Point | 258.9±23.0 °C (Predicted) | Commercially available data |

| Density | 1.07±0.1 g/cm3 (Predicted) | Commercially available data |

| pKa | -2.13±0.70 (Predicted) | Commercially available data |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the cycloaddition reaction of an alkyne with a nitrile oxide, a common method for the formation of isoxazole rings.

General Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

-

Step 1: Generation of Pivalonitrile Oxide: Pivalonitrile oxide is typically generated in situ from the corresponding hydroxamoyl chloride, pivalohydroxamoyl chloride, by treatment with a non-nucleophilic base such as triethylamine.

-

Step 2: Cycloaddition Reaction: To a solution of pivalohydroxamoyl chloride in an inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C, triethylamine is added dropwise. The resulting mixture containing the in situ generated pivalonitrile oxide is then treated with ethyl propiolate. The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reaction Scheme:

Caption: Overall reaction for the synthesis of the target compound.

Potential Applications in Drug Discovery

The isoxazole core is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds. The presence of the tert-butyl group at the 5-position and the ethyl carboxylate at the 3-position of the isoxazole ring in this compound makes it an attractive scaffold for medicinal chemistry.

Logical Relationship for Drug Discovery Potential:

Caption: Potential role in medicinal chemistry research.

The ester functionality of this compound serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation to introduce diverse chemical moieties. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the pharmacological profile of potential drug candidates.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of novel chemical entities in the field of drug discovery. While detailed biological data on this specific compound is not widely available in the public domain, its structural features suggest that it is a promising starting point for the synthesis of new isoxazole-based therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential.

Spectroscopic and Synthetic Profile of Ethyl 5-tert-butylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for Ethyl 5-tert-butylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal and organic chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines information from related compounds and established synthetic methodologies to offer a detailed profile.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.35 | s | 9H | -C(CH₃)₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~6.50 | s | 1H | Isoxazole H-4 |

Note: Predicted chemical shifts are based on typical values for similar isoxazole and ethyl ester moieties. The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -OCH₂C H₃ |

| ~28.5 | -C(C H₃)₃ |

| ~33.0 | -C (CH₃)₃ |

| ~62.0 | -OC H₂CH₃ |

| ~101.0 | Isoxazole C-4 |

| ~158.0 | Isoxazole C-3 |

| ~161.0 | C =O (Ester) |

| ~175.0 | Isoxazole C-5 |

Note: Predicted chemical shifts are based on characteristic values for isoxazole rings and ethyl carboxylate groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (tert-butyl and ethyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1460 | C=N and C=C stretch (isoxazole ring) |

| ~1250 | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 197 | [M]⁺ (Molecular ion) |

| 182 | [M - CH₃]⁺ |

| 152 | [M - OCH₂CH₃]⁺ |

| 140 | [M - C(CH₃)₃]⁺ |

| 124 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a highly plausible and commonly employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthesis of this compound

This synthesis involves two main steps: the in-situ generation of pivalonitrile oxide and its subsequent cycloaddition with ethyl propiolate.

Step 1: In-situ Generation of Pivalonitrile Oxide from Pivaldoxime

-

Materials: Pivaldoxime (2,2-dimethylpropanal oxime), N-Chlorosuccinimide (NCS), triethylamine (Et₃N), and a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

-

Procedure:

-

Dissolve pivaldoxime in the chosen solvent in a reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the formation of the corresponding hydroxamoyl chloride, slowly add a solution of triethylamine in the same solvent to the reaction mixture. This will generate the pivalonitrile oxide in situ.

-

Step 2: 1,3-Dipolar Cycloaddition with Ethyl Propiolate

-

Materials: Ethyl propiolate, the in-situ generated pivalonitrile oxide solution.

-

Procedure:

-

To the freshly prepared solution of pivalonitrile oxide, add ethyl propiolate dropwise at low temperature (e.g., 0 °C).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting materials.

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product, this compound, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization:

The purified product would then be characterized by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Visualizations

To illustrate the proposed experimental workflow, the following diagram is provided.

Caption: Proposed workflow for the synthesis and characterization of the target molecule.

References

1H NMR and 13C NMR analysis of isoxazole derivatives

An In-depth Technical Guide to ¹H and ¹³C NMR Analysis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isoxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction to the Isoxazole Moiety

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a key structural component in numerous pharmaceuticals and biologically active compounds, making its unambiguous structural characterization essential. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of isoxazole derivatives.

General Principles of NMR Analysis of Isoxazoles

The isoxazole ring has three protons (H-3, H-4, and H-5) and three carbons (C-3, C-4, and C-5) whose chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are characteristic and highly dependent on the nature and position of substituents.

A general workflow for the NMR analysis of an unknown isoxazole derivative is outlined below. This process involves acquiring standard 1D NMR spectra, followed by 2D NMR experiments for unambiguous assignments.

Crystal Structure of Substituted Isoxazole-3-Carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of substituted isoxazole-3-carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a key pharmacophore in a variety of therapeutically active agents, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the three-dimensional arrangement of atoms within these molecules is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This guide summarizes key crystallographic data, details relevant experimental protocols for synthesis and structural analysis, and visualizes a critical signaling pathway modulated by this class of compounds.

Introduction to Isoxazole-3-Carboxylates

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole-3-carboxylate moiety, in particular, serves as a versatile scaffold in medicinal chemistry. The substituents at various positions of the isoxazole ring and the carboxylate group can be readily modified, allowing for the fine-tuning of their physicochemical properties and biological activities. Numerous studies have highlighted the potential of substituted isoxazoles as inhibitors of various enzymes and receptors, making them attractive candidates for the development of new therapeutics.[1][2]

Crystal Structure Data of Substituted Isoxazole-3-Carboxylates

The precise geometry, conformation, and intermolecular interactions of substituted isoxazole-3-carboxylates in the solid state are determined through single-crystal X-ray diffraction. This data is fundamental for understanding their interaction with biological targets. The following tables summarize the crystallographic data for a selection of substituted isoxazole-3-carboxylates.

Table 1: Crystallographic Data for Phenyl-Substituted Isoxazole-3-Carboxylates

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| Ethyl 5-phenylisoxazole-3-carboxylate | C₁₂H₁₁NO₃ | Monoclinic | P2₁/c | 10.334(2) | 5.868(1) | 17.556(4) | 90 | 94.18(3) | 90 | 1060.5(4) | 4 | [3][4] |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate | C₁₂H₁₂N₂O₃ | Triclinic | P-1 | 7.591(2) | 11.303(4) | 13.818(4) | 88.155(4) | 87.008(4) | 86.233(4) | 1181.0(6) | 4 | [2][5] |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C₁₃H₁₃NO₃ | Monoclinic | P2₁/c | 9.750(8) | 14.589(13) | 9.397(8) | 90 | 116.872(13) | 90 | 1192.3(18) | 4 | [6] |

| Methyl 3-phenylisoxazole-5-carboxylate | C₁₁H₉NO₃ | Monoclinic | P2₁/c | 12.2275(18) | 13.604(2) | 5.8746(9) | 90 | 97.011(3) | 90 | 969.9(3) | 4 | [7] |

Table 2: Crystallographic Data for Other Substituted Isoxazole-3-Carboxylates

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate | C₁₃H₉NO₄ | Orthorhombic | Pbca | 11.5170(6) | 8.7431(4) | 22.2595(13) | 90 | 2241.4(2) | 8 | [8] |

| Methyl 4-amino-3-methoxyisoxazole-5-carboxylate | C₆H₈N₂O₄ | Monoclinic | P2₁/c | 8.5319(3) | 7.4739(3) | 12.8258(5) | 106.908(2) | 783.18(5) | 4 | [9][10] |

Table 3: Selected Dihedral Angles (°)

| Compound Name | Dihedral Angle between Phenyl and Isoxazole Rings | Reference |

| Ethyl 5-phenylisoxazole-3-carboxylate | 0.5(1) | [11] |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 1) | 1.76(9) | [2] |

| Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (Molecule 2) | 5.85(8) | [2] |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | 43.40(13) | [6] |

| Methyl 3-phenylisoxazole-5-carboxylate | 19.79(12) | [7] |

Experimental Protocols

Synthesis of Substituted Isoxazole-3-Carboxylates

The synthesis of substituted isoxazole-3-carboxylates can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

General Protocol for the Synthesis of Ethyl 3-Aryl-isoxazole-5-carboxylate via 1,3-Dipolar Cycloaddition:

-

Generation of the Nitrile Oxide: The corresponding aryl aldoxime (1.0 equivalent) is dissolved in a suitable solvent such as dichloromethane or THF. A base, for instance, triethylamine (1.1 equivalents), is added to the solution, which is then cooled in an ice bath. An oxidizing agent, for example, N-chlorosuccinimide or a solution of sodium hypochlorite, is slowly added to the stirred mixture. The progress of the reaction to form the nitrile oxide can be monitored by thin-layer chromatography (TLC).

-

Cycloaddition: Once the formation of the nitrile oxide is complete, the dipolarophile, ethyl propiolate (1.2 equivalents), is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the nitrile oxide is consumed, as monitored by TLC.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ethyl 3-aryl-isoxazole-5-carboxylate.[12]

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

-

A solution of ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in chloroform (1 L) is prepared in a three-necked flask and cooled in an ice bath under a nitrogen atmosphere.

-

A solution of phosphorus oxychloride (1.11 mole) in chloroform (200 ml) is added slowly to the stirred reaction mixture.

-

The reaction mixture is then poured into a separatory funnel and washed with cold water. The chloroform layer is washed with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide and saturated brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The product is purified by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[13]

Single-Crystal X-ray Diffraction

The determination of the crystal structure of substituted isoxazole-3-carboxylates is performed using single-crystal X-ray diffraction.

General Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown by slow evaporation of a solution in an appropriate solvent (e.g., ethyl acetate, ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector). The crystal is maintained at a constant temperature (e.g., 296 K or 100 K) using a cryosystem. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of reflection intensities. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

Substituted isoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[3][14] Inhibition of VEGFR-2 blocks downstream signaling pathways, such as the Raf/MEK/ERK pathway, which are crucial for tumor growth and metastasis.[15]

Caption: Inhibition of the VEGFR-2 signaling pathway by a substituted isoxazole-3-carboxylate.

This diagram illustrates how a substituted isoxazole-3-carboxylate can inhibit the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2. This inhibition prevents the dimerization and autophosphorylation of the receptor, thereby blocking the downstream activation of the Ras/Raf/MEK/ERK signaling cascade. The ultimate effect is the suppression of cellular proliferation and angiogenesis, key processes in cancer progression.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of substituted isoxazole-3-carboxylates. The presented crystallographic data, experimental protocols, and the visualization of the VEGFR-2 signaling pathway highlight the importance of structural biology in modern drug discovery. The information compiled herein serves as a valuable resource for researchers and scientists working on the design and development of novel isoxazole-based therapeutic agents. Further exploration of the crystal structures of a wider range of substituted isoxazole-3-carboxylates will undoubtedly contribute to a deeper understanding of their structure-activity relationships and facilitate the development of more potent and selective drug candidates.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-phenylisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition | Bentham Science [benthamscience.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and History of Isoxazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives have led to the development of numerous clinically significant drugs. This technical guide provides an in-depth exploration of the discovery and historical development of isoxazole-based compounds, with a focus on key milestones, experimental methodologies, and the evolution of their therapeutic applications.

The Genesis of Isoxazole: Discovery and Early Synthesis

The journey of isoxazole began in the late 19th and early 20th centuries, with pioneering work by notable chemists.

The First Synthesis of the Isoxazole Ring

The first documented synthesis of the isoxazole ring is credited to German chemist Ludwig Claisen in 1903.[1][2] His work involved the oximation of propargylaldehyde acetal, a reaction that laid the foundational chemistry for future isoxazole synthesis. While the term "isoxazole" was first proposed by Arthur Hantzsch, it was Claisen's synthetic route that opened the door to the exploration of this novel heterocyclic system.[3][4]

Early Synthetic Methodologies

Following Claisen's initial breakthrough, various methods for synthesizing the isoxazole ring were developed. A common and versatile approach that emerged was the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This reaction allows for the construction of the isoxazole core with a variety of substituents, providing a powerful tool for medicinal chemists to generate diverse compound libraries. Another significant early method involved the reaction of hydroxylamine with 1,3-diketones.

The Dawn of Therapeutic Applications: Sulfonamides

The therapeutic potential of isoxazole derivatives was first realized with the development of the sulfonamide antibiotics.

The Emergence of Sulfisoxazole

Following the discovery of prontosil, the first commercially viable sulfonamide, the field of antibacterial chemotherapy rapidly expanded. A key development in this era was the synthesis of sulfisoxazole (then known as sulfafurazole), a sulfonamide featuring a 3,4-dimethylisoxazole moiety. This compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Synthesis of Sulfisoxazole

The synthesis of sulfisoxazole involves the reaction of 4-aminobenzenesulfonamide with 3,4-dimethyl-5-aminoisoxazole. A general procedure is outlined below:

-

Preparation of 3,4-dimethyl-5-aminoisoxazole: This intermediate can be synthesized through various routes, including the reaction of hydroxylamine with α-acetyl-propionitrile.

-

Condensation Reaction: 4-aminobenzenesulfonamide is reacted with 3,4-dimethyl-5-aminoisoxazole, typically in the presence of a condensing agent and a suitable solvent.

-

Purification: The resulting sulfisoxazole is then purified through recrystallization to yield the final product.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification solvents, can be found in the original literature and patents.

Combating Resistance: The Isoxazolyl Penicillins

The widespread use of penicillin in the mid-20th century led to the emergence of penicillin-resistant bacteria, most notably Staphylococcus aureus, which produced the enzyme penicillinase (a type of β-lactamase) that inactivates penicillin. This critical medical need drove the development of a new class of penicillinase-resistant penicillins.

The Breakthrough at Beecham Research Laboratories

In the late 1950s and early 1960s, researchers at Beecham Research Laboratories in the United Kingdom embarked on a mission to create penicillins that could withstand the destructive action of penicillinase. Their efforts led to the synthesis of a series of isoxazolyl penicillins, including oxacillin, cloxacillin, and dicloxacillin.[1] These semi-synthetic penicillins feature a bulky isoxazole group attached to the 6-aminopenicillanic acid (6-APA) core. This structural modification sterically hinders the binding of penicillinase to the β-lactam ring, thereby protecting the antibiotic from degradation.

Oxacillin was patented in 1960 and approved for medical use in 1962.[1] Cloxacillin was also patented in 1960 and approved in 1965, while dicloxacillin was patented in 1961 and approved in 1968.

Experimental Protocol: General Synthesis of Isoxazolyl Penicillins

The synthesis of isoxazolyl penicillins generally follows these steps:

-

Preparation of the Isoxazole Acyl Chloride: The appropriately substituted isoxazole-4-carboxylic acid (e.g., 3-phenyl-5-methylisoxazole-4-carboxylic acid for oxacillin) is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride.

-

Acylation of 6-Aminopenicillanic Acid (6-APA): The isoxazole acyl chloride is then reacted with 6-APA in the presence of a base to form the desired penicillin.

-

Purification: The final product is purified, often by crystallization of its sodium or potassium salt.

Note: This is a generalized protocol. For specific details, including reaction solvents, temperatures, and purification methods, consulting the original patents and scientific publications is recommended.

Mechanism of Action and a New Hope

The isoxazolyl penicillins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. By resisting degradation by penicillinase, these compounds could effectively treat infections caused by resistant staphylococci, representing a major advancement in the fight against bacterial infections.

Quantitative Data on Early Isoxazole-Based Compounds

The efficacy of these early isoxazole-based drugs was established through extensive in vitro and in vivo studies. The following tables summarize some of the key quantitative data from this era.

Table 1: Antibacterial Activity of Sulfisoxazole

| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus pyogenes | 8 - 64 |

| Streptococcus pneumoniae | 8 - 64 |

| Staphylococcus aureus | 16 - 128 |

| Escherichia coli | 4 - 64 |

| Haemophilus influenzae | 4 - 32 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: In Vitro Activity of Isoxazolyl Penicillins against Staphylococcus aureus

| Antibiotic | Penicillinase-Producing Strains MIC (µg/mL) | Penicillin-Susceptible Strains MIC (µg/mL) |

| Penicillin G | >100 | ≤0.1 |

| Oxacillin | 0.25 - 2.0 | 0.12 - 0.5 |

| Cloxacillin | 0.25 - 1.0 | 0.06 - 0.25 |

| Dicloxacillin | 0.12 - 0.5 | 0.03 - 0.12 |

Note: These are representative ranges from early studies. Specific values can be found in the cited literature.

Visualizing the Core Concepts

To better illustrate the key processes described in this guide, the following diagrams have been generated using the DOT language.

Synthetic Pathways

References

- 1. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

A Comprehensive Guide to the Synthesis of 3,5-Disubstituted Isoxazoles: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged structure in drug design. Among its derivatives, 3,5-disubstituted isoxazoles are of particular interest due to their versatile synthetic accessibility and the diverse pharmacological activities they exhibit, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide provides a comprehensive review of the core synthetic methodologies for preparing 3,5-disubstituted isoxazoles, with a focus on detailed experimental protocols, comparative data, and mechanistic insights.

Core Synthetic Strategies

The construction of the 3,5-disubstituted isoxazole core is primarily achieved through several key synthetic strategies. These methods offer varying degrees of regioselectivity, substrate scope, and reaction efficiency. The most prominent and widely utilized approaches are:

-

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes: This is arguably the most versatile and common method for isoxazole synthesis.[2][4][5][6][7][8][9]

-

Condensation of β-Diketones with Hydroxylamine: A classical and straightforward approach to isoxazole formation.[10]

-

Synthesis from α,β-Unsaturated Carbonyl Compounds: An efficient one-pot method for the regioselective synthesis of isoxazoles.[11][12]

-

Domino Reaction of β-Nitroenones: A newer methodology involving a reductive Nef reaction followed by cyclization.[1][13]

-

Hydroamination of 1,3-Dialkynes: A direct method utilizing hydroxylamine as the nitrogen and oxygen source.[14]

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful tool for the regioselective synthesis of 3,5-disubstituted isoxazoles.[2][4][5][6][15] The nitrile oxide intermediate is typically generated in situ from various precursors to avoid its rapid dimerization to form furoxans.[2]

Generation of Nitrile Oxides

The choice of nitrile oxide precursor and the method of its generation are crucial for the success of the cycloaddition. Common precursors include:

-

Aldoximes: Oxidation of aldoximes is a widely used method. Various oxidizing agents can be employed, including hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene - PIFA), sodium hypochlorite (NaOCl), N-chlorosuccinimide (NCS), and Oxone®.[1][4][5][16]

-

Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides or bromides with a base is a classic method for generating nitrile oxides.[5]

-

Nitroalkanes: Dehydration of primary nitroalkanes can also yield nitrile oxides, though this sometimes requires harsh conditions.[1]

-

O-Silylated Hydroxamic Acids: These can generate nitrile oxides under mild, metal-free conditions in the presence of trifluoromethanesulfonic anhydride.[9]

Experimental Protocols

Method A: Oxidation of Aldoximes with [Bis(trifluoroacetoxy)iodo]benzene (PIFA) [4]

This method is effective for the synthesis of a range of 3,5-disubstituted isoxazoles.

-

Step 1: Reaction Setup: To a solution of the terminal alkyne (1.2 equivalents) and the corresponding aldoxime (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents).

-

Step 2: Reaction Execution: Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method B: In Situ Generation from Aldehydes in Deep Eutectic Solvents (DES) [16]

This environmentally friendly, one-pot, three-step synthesis utilizes a deep eutectic solvent like choline chloride:urea.

-

Step 1: Oxime Formation: To a stirred solution of the aldehyde (1.0 equivalent) in ChCl:urea (1:2), add hydroxylamine (1.0 equivalent) and sodium hydroxide (1.0 equivalent). Stir the mixture at 50 °C for one hour.

-

Step 2: Nitrile Oxide Precursor Formation: Add N-chlorosuccinimide (1.5 equivalents) to the mixture and continue stirring at 50 °C for three hours.

-

Step 3: Cycloaddition: Add the corresponding alkyne (1.0 equivalent) and stir the mixture for four hours at 50 °C.

-

Step 4: Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, dry, and concentrate. Purify the residue by column chromatography.

Quantitative Data

The following table summarizes the yields for the synthesis of various 3,5-disubstituted isoxazoles via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides from aldoximes.

| Entry | R¹ (from Alkyne) | R² (from Aldoxime) | Method | Yield (%) | Reference |

| 1 | Phenyl | 4-Pyridyl | A | 78 | [4] |

| 2 | 2-Fluorophenyl | 4-Methoxyphenyl | A | 75 | [4] |

| 3 | Phenyl | Benzyl | A | 72 | [4] |

| 4 | Phenyl | 4-Cyanophenyl | A | 65 | [3] |

| 5 | Phenyl | Benzyl | B | 85 | [16] |

| 6 | 4-Methoxyphenyl | Benzyl | B | 82 | [16] |

Reaction Pathway Diagram

Caption: 1,3-Dipolar Cycloaddition of a Nitrile Oxide and a Terminal Alkyne.

Condensation of β-Diketones with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride is a classical and direct method for the synthesis of 3,5-disubstituted isoxazoles.[4][10] The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-diketone.[10]

Experimental Protocol

A general procedure for the synthesis of 3,5-disubstituted isoxazoles from β-diketones is as follows:

-

Step 1: Reaction Setup: A mixture of the substituted 1,3-diketone (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

Step 2: Reaction Execution: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

-

Step 3: Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Quantitative Data

The following table presents representative yields for the synthesis of 3,5-disubstituted isoxazoles from the condensation of β-diketones with hydroxylamine hydrochloride.

| Entry | R¹ | R³ | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | 90 | [10] |

| 2 | 4-Chlorophenyl | Phenyl | 85 | [10] |

| 3 | 4-Nitrophenyl | Phenyl | 70 | [10] |

| 4 | Methyl | Phenyl | 78 | [17] |

Reaction Workflow Diagram

Caption: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An efficient and regioselective one-pot synthesis of 3-substituted and 3,5-disubstituted isoxazoles can be achieved from readily available α,β-unsaturated aldehydes or ketones and N-hydroxyl-4-toluenesulfonamide (TsNHOH) under mild conditions.[11][12] This method involves a sequence of conjugate addition, elimination of the tosyl group, cyclization, and dehydration.[12]

Experimental Protocol[11]

-

Step 1: Reaction Setup: To a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) and N-hydroxyl-4-toluenesulfonamide (1.2 equivalents) in a methanol-water solvent system, add potassium carbonate (K₂CO₃) as the base (2.0 equivalents).

-

Step 2: Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) for a specified time, then heat to reflux to complete the cyclization and dehydration steps. Monitor the reaction by TLC.

-

Step 3: Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent. Dry the combined organic layers and concentrate. Purify the crude product by column chromatography.

Quantitative Data

The yields for the synthesis of 3,5-disubstituted isoxazoles from various α,β-unsaturated ketones are summarized below.

| Entry | R¹ | R³ | Yield (%) | Reference |

| 1 | Phenyl | Methyl | 85 | [11] |

| 2 | 4-Chlorophenyl | Methyl | 88 | [11] |

| 3 | 4-Methoxyphenyl | Methyl | 82 | [11] |

| 4 | Phenyl | Phenyl | 92 | [11] |

Logical Relationship Diagram

Caption: One-Pot Synthesis of Isoxazoles from α,β-Unsaturated Ketones.

Domino Reaction of β-Nitroenones

A modern approach for the synthesis of 3,5-disubstituted isoxazoles involves the conversion of β-nitroenones using tin(II) chloride dihydrate as a reducing agent.[1][13] This domino reaction proceeds through a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration.[1]

Experimental Protocol[1]

-

Step 1: Reaction Setup: To a solution of the β-nitroenone (1.0 equivalent) in ethyl acetate, add tin(II) chloride dihydrate (2.0 equivalents).

-

Step 2: Reaction Execution: Stir the reaction mixture at room temperature. The reaction can also be performed under microwave irradiation to improve yields and reduce reaction times.

-

Step 3: Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. Purification is achieved through column chromatography.

Quantitative Data

This method demonstrates good to excellent yields for a variety of substituted β-nitroenones.

| Entry | R¹ | R³ | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | 91 | [1] |

| 2 | 4-Chlorophenyl | Phenyl | 85 | [1] |

| 3 | Thienyl | Phenyl | 78 | [1] |

| 4 | Phenyl | Methyl | 82 | [1] |

Reaction Mechanism Diagram

Caption: Domino Synthesis of Isoxazoles from β-Nitroenones.

Hydroamination of 1,3-Dialkynes

An efficient synthesis of 3,5-disubstituted isoxazoles can be achieved through the reaction of 1,3-dialkynes with hydroxylamine in DMSO under mild conditions.[14] This method proceeds via a proposed Cope-type hydroamination.

Experimental Protocol[14]

-

Step 1: Reaction Setup: A mixture of the 1,3-dialkyne (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) is prepared in dimethyl sulfoxide (DMSO). A base such as potassium carbonate (2.0 equivalents) is added.

-

Step 2: Reaction Execution: The reaction mixture is stirred at a moderate temperature (e.g., 60 °C) for several hours.

-

Step 3: Work-up and Purification: After the reaction is complete, it is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Quantitative Data

This method provides satisfactory to excellent yields for various 1,3-dialkynes.

| Entry | R¹ | R³ | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | 92 | [14] |

| 2 | 4-Tolyl | Phenyl | 88 | [14] |

| 3 | 4-Chlorophenyl | Phenyl | 85 | [14] |

| 4 | n-Butyl | Phenyl | 75 | [14] |

Conclusion

The synthesis of 3,5-disubstituted isoxazoles is a well-developed field with a variety of reliable and efficient methods available to synthetic chemists. The choice of a particular synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, and the need for regiocontrol. The classical 1,3-dipolar cycloaddition remains the most versatile and widely employed method, with numerous variations that allow for a broad substrate scope and diverse reaction conditions. The condensation of β-diketones offers a straightforward alternative, while newer methods utilizing α,β-unsaturated carbonyl compounds, β-nitroenones, and 1,3-dialkynes provide efficient and often highly regioselective pathways to these valuable heterocyclic compounds. The continued development of novel synthetic strategies, particularly those focusing on green chemistry principles and catalytic approaches, will undoubtedly expand the synthetic toolbox for accessing this important class of molecules for applications in drug discovery and materials science.

References

- 1. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00232F [pubs.rsc.org]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 6. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]

The Isoxazole Ring in Carboxylate Esters: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular design, particularly as a carboxylate ester, offers a versatile platform for developing novel therapeutics. The electronic properties of the isoxazole ring, influenced by the ester functionality, give rise to a unique reactivity profile that can be strategically exploited in drug development. This guide provides a comprehensive overview of the reactivity of the isoxazole ring in carboxylate esters, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Reactivity of the Isoxazole Ring in Carboxylate Esters

The presence of an ester group, an electron-withdrawing substituent, significantly influences the stability and reactivity of the isoxazole ring. This is primarily due to the delocalization of electrons within the heterocyclic system. The inherent strain of the N-O bond makes it susceptible to cleavage under various conditions, a key aspect of its reactivity.

Key reactions involving the isoxazole ring in carboxylate esters include:

-

Reductive Ring Opening: The most prominent reaction is the cleavage of the N-O bond under reductive conditions. This transformation is highly valuable as it unmasks a β-enaminone or β-hydroxyketone functionality, which can be a crucial intermediate in the synthesis of more complex molecules.

-

Nucleophilic Attack: The isoxazole ring can undergo nucleophilic attack, leading to ring opening or substitution, depending on the nature of the nucleophile and the reaction conditions.

-

Cycloaddition Reactions: While often synthesized via cycloaddition, the isoxazole ring itself can participate in further cycloaddition reactions, although this is less common.

-

Palladium-Catalyzed Cross-Coupling: The C-H bonds of the isoxazole ring can be functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Quantitative Reactivity Data

The reactivity of isoxazole carboxylate esters is highly dependent on the substitution pattern on the ring and the reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of reaction yields and biological activities.

| Entry | Isoxazole Carboxylate Ester | Reaction Type | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate | Reductive Ring Opening | H₂, 10% Pd/C | Anhydrous EtOH | RT | 71 | [1] |

| 2 | Ethyl 3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylate | Cycloaddition Synthesis | NaCl, Oxone, Na₂CO₃ | N/A (ball-milling) | RT | 54 | [2] |

| 3 | Methyl 2-(isoxazol-5-yl)-3-oxopropanoate | Mo(CO)₆-mediated Rearrangement | Mo(CO)₆, H₂O | Acetonitrile | 70 | 74 | [3] |

| 4 | Ethyl 4-nitro-3-phenylisoxazole-5-carboxylate | Spiro Annulation | Benzamidine | N/A | N/A | Good | [4] |

| 5 | Dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate | Nucleophilic Substitution | Aryl thiols, Et₃N | DMF | N/A | Quantitative | [5] |

Table 1: Comparative Yields of Reactions Involving Isoxazole Carboxylate Esters. This table highlights the yields of various transformations, demonstrating the feasibility of different synthetic strategies.

| Compound ID | Isoxazole Derivative Structure | Target Kinase | IC₅₀ (µM) | Reference |

| 10a | N-(4-chlorophenyl)-5-(4-((5-methylisoxazol-3-yl)amino)sulfonyl)phenyl)furan-2-carboxamide | EGFR-TK | 0.064 | [6] |

| 10b | N-(4-bromophenyl)-5-(4-((5-methylisoxazol-3-yl)amino)sulfonyl)phenyl)furan-2-carboxamide | EGFR-TK | 0.066 | [6] |

| 25a | 3-(4-chlorophenyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)isoxazole-5-carboxamide | EGFR-TK | 0.054 | [6] |

| 84 | Isoxazole-based hydrazone derivative | VEGFR-2 | 0.0257 | [7] |

| 3 | 3,4-diaryl-isoxazole with chiral pyrrolidine scaffold | CK1δ | 0.033 | [8] |

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives. This table presents the half-maximal inhibitory concentrations (IC₅₀) of various isoxazole-containing compounds against different protein kinases, showcasing their potential as therapeutic agents.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical methods. Below are protocols for key reactions involving isoxazole carboxylate esters.

Protocol 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate[9]

This protocol details the synthesis of a common isoxazole carboxylate ester building block.

-

Preparation of Diketoester: React acetophenone with diethyl oxalate in a basic solution of sodium ethoxide in ethanol for 8 hours. Neutralize the reaction mixture with 1N HCl to obtain ethyl 2,4-dioxo-4-phenylbutanoate as a yellow liquid.

-

Cyclization: To a solution of 1 g (4.5 mmol) of the diketoester in ethanol, add hydroxylamine hydrochloride (0.315 g, 4.5 mmol) at room temperature.

-

Reaction and Workup: Stir the resulting mixture at 353 K (80 °C) for 12 hours. Monitor the reaction progress by TLC. After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction and Purification: Dissolve the residue in water and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (3% ethyl acetate in petroleum ether) to afford the title compound.

-

Yield: 76.9%

-

Melting Point: 325–327 K

-

Protocol 2: Reductive Ring Opening of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate[1]

This protocol exemplifies the characteristic N-O bond cleavage of the isoxazole ring.

-

Reaction Setup: In a flask, place ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (102 mg, 0.37 mmol), 10% Palladium on charcoal (79 mg), and anhydrous ethanol (8 mL).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the suspension at ambient temperature for 6 hours, monitoring the disappearance of the starting material by TLC (eluent: Petroleum Ether/Ethyl Acetate = 2:1).

-

Workup and Purification: After the reaction is complete, filter the mixture and evaporate the ethanol. Subject the residue to column chromatography on silica gel (eluent: Petroleum Ether/Ethyl Acetate = 7:1 containing 3% Et₃N, then MeOH) to afford ethyl (Z)-2-amino-4-oxo-2-pentanoate.

-

Yield: 71%

-

Signaling Pathways and Experimental Workflows

Isoxazole carboxylate esters have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows to evaluate potential inhibitors is critical for drug development.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7][9][10] Isoxazole-based compounds have been developed as inhibitors of this pathway.

Caption: VEGFR-2 signaling cascade and the point of inhibition by isoxazole derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[11][12][] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 8. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

Methodological & Application

Application Notes: Ethyl 5-tert-butylisoxazole-3-carboxylate in Organic Synthesis

Introduction

Ethyl 5-tert-butylisoxazole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, primarily recognized for its role as a key precursor in the development of targeted pharmaceuticals. The isoxazole core, substituted with a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position, provides a stable and synthetically versatile scaffold. Its principal application lies in the synthesis of the potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, quizartinib (AC220), a drug developed for the treatment of Acute Myeloid Leukemia (AML).[1]

Key Application: Synthesis of Quizartinib (AC220)

The 5-tert-butylisoxazol-3-yl moiety is a critical component of quizartinib, a second-generation FLT3 inhibitor.[1] Quizartinib has demonstrated high efficacy, particularly in patients with FLT3-Internal Tandem Duplication (FLT3-ITD) mutations, which are associated with a poor prognosis in AML.[2] The synthesis of quizartinib involves the formation of a urea linkage between a complex aniline derivative and the amine derived from this compound.[2]

The synthetic strategy involves the conversion of the ethyl ester to an amine, which then serves as a key intermediate. This transformation is typically achieved through a multi-step process:

-

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding 5-tert-butylisoxazole-3-carboxylic acid.

-

Rearrangement: The carboxylic acid is then converted to 5-tert-butylisoxazol-3-amine. This is commonly achieved through reactions like the Curtius or Hofmann rearrangement, which transform a carboxylic acid or its derivative into a primary amine with the loss of one carbon atom.[3][4][5]

-

Urea Formation: The resulting 5-tert-butylisoxazol-3-amine is activated and coupled with the aniline portion of the molecule to form the final urea structure of quizartinib.[2]

Biological Significance of the Isoxazole Moiety in Quizartinib

Quizartinib functions by inhibiting the autophosphorylation of the FLT3 receptor, thereby blocking downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells.[2] These pathways include RAS/RAF/MEK, MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT5.[2] The N-(5-tert-butyl-isoxazol-3-yl)urea fragment plays a crucial role in binding to the kinase domain of FLT3.

Quantitative Data

Table 1: Biological Activity of Quizartinib (AC220)

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (Kd) | FLT3 | 1.6 nM | [3] |

| IC50 | FLT3-ITD (MV4-11 cells) | 1.1 nM | [3] |

| IC50 | Wild-Type FLT3 (RS4;11 cells) | 4.2 nM | [3] |

Table 2: Synthesis Yields for Quizartinib and Intermediates

| Reaction Step | Product | Yield | Reference |

| Urea formation | Quizartinib (from intermediates 9 and 11 ) | 55% (overall from starting material 2 ) | [2] |

| Carbamate formation | Phenyl-[5-(tert-butyl)isoxazol-3-yl]carbamate (11 ) | Not specified | [2] |

Experimental Protocols

Protocol 1: Synthesis of 5-tert-butylisoxazole-3-carboxylic Acid (Hypothetical Protocol based on Standard Ester Hydrolysis)

This protocol describes the saponification of this compound to its corresponding carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).

-

Saponification: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 using a dilute solution of hydrochloric acid (e.g., 1M HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-tert-butylisoxazole-3-carboxylic acid.

Protocol 2: Synthesis of 3-Amino-5-tert-butylisoxazole via Curtius Rearrangement (Plausible Protocol)

This protocol outlines the conversion of the carboxylic acid to the key amine intermediate via a Curtius rearrangement.[3][6][7]

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-tert-butylisoxazole-3-carboxylic acid (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Acyl Azide Formation: Dissolve the crude acyl chloride in a dry aprotic solvent like acetone or THF. Cool the solution in an ice bath and add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

-

Rearrangement to Isocyanate: After formation of the acyl azide (monitor by IR spectroscopy for the characteristic azide peak at ~2130 cm⁻¹), carefully extract the azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (around 110 °C) to induce the Curtius rearrangement. The acyl azide will decompose to the isocyanate with the evolution of nitrogen gas.[5] The reaction is complete when gas evolution stops.

-

Hydrolysis to Amine: Cool the solution containing the isocyanate. Carefully add dilute aqueous acid (e.g., 2M HCl) and heat the mixture to reflux for several hours to hydrolyze the isocyanate to the primary amine.

-

Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH > 10. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-5-tert-butylisoxazole.

Protocol 3: Synthesis of Quizartinib (AC220) from 3-Amino-5-tert-butylisoxazole [2]

This protocol is adapted from the published synthesis of quizartinib.[2]

-

Activation of Amine: In a suitable reactor, dissolve 3-Amino-5-tert-butylisoxazole (10 , 1.0 eq) in an appropriate solvent (e.g., dichloromethane). Add a base such as triethylamine or pyridine. Cool the mixture in an ice bath and add phenyl chloroformate (1.1 eq) dropwise. Allow the reaction to stir at room temperature until completion to form Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate (11 ).

-

Coupling Reaction: In a separate flask, dissolve the aniline intermediate, 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1,3]benzothiazole-2-yl]aniline (9 , 1.0 eq), in a polar aprotic solvent like DMSO.

-

Urea Formation: Add the solution of the carbamate intermediate (11 ) to the solution of the aniline intermediate (9 ). Heat the mixture (e.g., to 55-60 °C) and stir for several hours until the reaction is complete (monitored by LC-MS).

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product can be precipitated by the addition of an anti-solvent or purified by standard chromatographic techniques to yield quizartinib. The final product purity can be assessed by HPLC.[2]

Visualizations

Caption: FLT3 signaling pathway and its inhibition by Quizartinib.

Caption: Synthetic workflow for Quizartinib from the ethyl ester.

References

- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Quizartinib [cjph.com.cn]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ethyl 5-tert-butylisoxazole-3-carboxylate as a Versatile Building Block for Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 5-tert-butylisoxazole-3-carboxylate as a key starting material and structural motif in the synthesis of pharmaceutically active compounds. The focus is on its application in the development of targeted therapies, particularly kinase inhibitors and potential central nervous system (CNS) modulators.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive core for designing novel therapeutic agents. This compound, with its reactive ester group and sterically hindering tert-butyl group, offers a versatile platform for the synthesis of a diverse range of derivatives with potential biological activity.

Key Pharmaceutical Application: Synthesis of Quizartinib (AC220), a Potent FLT3 Inhibitor

This compound is a crucial precursor for the synthesis of Quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1] Quizartinib has been investigated for the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3-ITD mutations.[1][2]

Synthetic Pathway Overview

The synthesis of Quizartinib from this compound involves a multi-step process. A key intermediate is 3-amino-5-tert-butylisoxazole. While direct conversion of the ethyl ester to the amine is not explicitly detailed in the provided literature, a plausible synthetic route would involve hydrolysis of the ester to the corresponding carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement. Alternatively, the ester can be converted to the primary amide, which can then undergo a Hofmann rearrangement to yield the desired amine.

The subsequent steps involve the formation of a phenyl carbamate intermediate from 3-amino-5-tert-butylisoxazole, which is then reacted with a complex aniline derivative to yield Quizartinib.[2]

Caption: Proposed synthetic pathway for Quizartinib from this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-tert-butylisoxazole from Pivalyl Acetonitrile (Adapted from Literature)

Note: This protocol starts from a different precursor but provides a method to obtain the key amine intermediate. The synthesis of pivalyl acetonitrile can be achieved through the condensation of ethyl pivalate and acetonitrile.

Materials:

-

Pivalyl acetonitrile

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (for pH adjustment)

-

Water

Procedure:

-

Prepare a basic solution of pivalyl acetonitrile using an aqueous solution of sodium hydroxide.

-

Rapidly add an aqueous solution of hydroxylamine hydrochloride to the basic pivalyl acetonitrile solution.

-

Within the first 15 to 30 minutes, carefully adjust the pH of the reaction mixture to a range of 6.0 to 7.0 using hydrochloric acid. A pH of approximately 6.2 to 6.5 is optimal for maximizing the yield of the desired 3-amino-5-(t-butyl)isoxazole.[3]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-amino-5-tert-butylisoxazole.

Protocol 2: Synthesis of Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate [2]

Materials:

-

3-Amino-5-t-butyl-isoxazole

-

Phenyl chloroformate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine)

Procedure:

-

Dissolve 3-amino-5-t-butyl-isoxazole in the anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Add the non-nucleophilic base to the solution.

-

Slowly add phenyl chloroformate to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product to yield phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate.

Protocol 3: Synthesis of Quizartinib (AC220) [2]

Materials:

-

Phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate

-

4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][3]benzothiazole-2-yl]aniline

-

Anhydrous aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., Sodium hydride, Potassium carbonate)

Procedure:

-

Dissolve 4-[7-[2-(4-Morpholinyl)ethoxy]-imidazo[2,1-b][1][3]benzothiazole-2-yl]aniline in the anhydrous aprotic solvent.

-

Add the base to the solution and stir for a short period.

-

Add phenyl-[5-(t-butyl)isoxazol-3-yl]carbamate to the reaction mixture.

-

Heat the reaction mixture and monitor its progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and pour it into water to precipitate the product.

-

Filter the solid, wash it with water, and dry it.

-

Purify the crude Quizartinib by recrystallization or column chromatography. A reported synthesis achieved a purity of 99.17%.[2]

Quantitative Data

| Compound | Parameter | Value | Reference |

| Quizartinib (AC220) | Overall Yield (based on 4-nitrophenol) | 55% | [2] |

| Quizartinib (AC220) | Purity | 99.17% | [2] |

| Quizartinib (AC220) | IC₅₀ (FLT3-ITD autophosphorylation in MV4-11 cells) | 1.1 nM | [4] |

| Quizartinib (AC220) | IC₅₀ (FLT3-WT autophosphorylation in RS4;11 cells) | 4.2 nM | [4] |

| Compound 16i | IC₅₀ (FLT3) | Not specified | [5] |

| Compound 16i | Tumor Regression (MV4-11 xenograft model) | Complete at 60 mg/kg/d | [5] |

Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, contributing to the development of AML. Quizartinib and its analogs act by inhibiting the autophosphorylation of FLT3, thereby blocking these downstream signals.

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Quizartinib.

Potential Application in CNS Disorders: GABA-A Receptor Modulation

The isoxazole scaffold is also present in molecules designed to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Allosteric modulation of GABA-A receptors is a key mechanism for anxiolytic, sedative, and anticonvulsant drugs.[7] While direct evidence for this compound in the synthesis of GABA-A receptor modulators was not found in the initial search, its structural features make it a plausible starting point for the development of novel CNS-active compounds.

GABA-A Receptor Signaling Pathway

GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[8]

Caption: Overview of the GABA-A receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its demonstrated utility in the synthesis of the potent FLT3 inhibitor Quizartinib highlights its importance in the development of targeted cancer therapies. Furthermore, the prevalence of the isoxazole scaffold in CNS-active agents suggests a broader potential for this compound in the discovery of novel treatments for neurological and psychiatric disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.

References

- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Quizartinib [cjph.com.cn]

- 3. prepchem.com [prepchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]